molecular formula C24H25FN6O3S B2523618 N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide CAS No. 1112434-60-2

N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Cat. No.: B2523618
CAS No.: 1112434-60-2
M. Wt: 496.56
InChI Key:
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Description

N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a complex structure with multiple functional groups, including a fluorophenyl group, a carbamoyl group, and a triazoloquinazoline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide involves several steps:

    Formation of the Triazoloquinazoline Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through nucleophilic aromatic substitution or palladium-catalyzed coupling reactions.

    Attachment of the Carbamoyl Group: This step may involve the reaction of an amine with an isocyanate or carbamoyl chloride.

    Formation of the Sulfanyl Linkage: This can be done through thiol-ene click chemistry or other sulfur-based coupling reactions.

    Final Coupling with Butan-2-yl Group: This step may involve alkylation or acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The fluorophenyl group may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium, copper) are frequently employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Catalysis: The compound may serve as a ligand or catalyst in various organic transformations.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

    Protein Binding: Potential use in studying protein-ligand interactions.

Medicine

    Drug Development: The compound may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Diagnostics: Potential use in diagnostic assays for detecting specific biomolecules.

Industry

    Chemical Manufacturing: The compound may be used as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide likely involves interactions with specific molecular targets, such as enzymes, receptors, or nucleic acids. These interactions may lead to the modulation of biochemical pathways, resulting in the desired biological effects. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N-(butan-2-yl)-3-[1-({[(4-chlorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
  • N-(butan-2-yl)-3-[1-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide

Uniqueness

The presence of the fluorophenyl group in N-(butan-2-yl)-3-[1-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide may confer unique properties, such as increased metabolic stability, enhanced binding affinity to molecular targets, and improved pharmacokinetic profiles compared to similar compounds with different substituents.

Properties

IUPAC Name

N-butan-2-yl-3-[1-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN6O3S/c1-3-15(2)26-20(32)12-13-30-22(34)18-6-4-5-7-19(18)31-23(30)28-29-24(31)35-14-21(33)27-17-10-8-16(25)9-11-17/h4-11,15H,3,12-14H2,1-2H3,(H,26,32)(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEVJONKBKAIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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